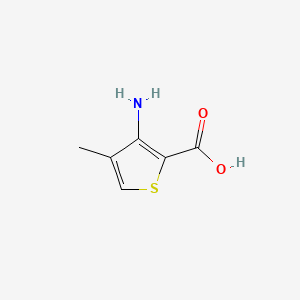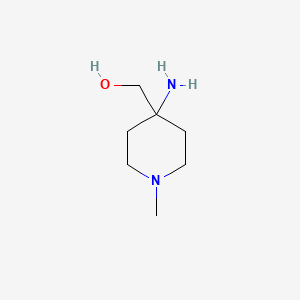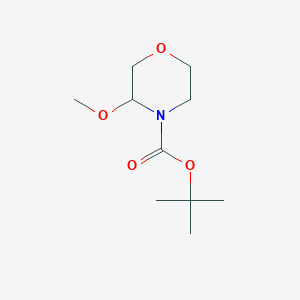
3-Amino-4-methylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Amino-4-methylthiophene-2-carboxylic acid is a compound that is structurally related to various synthesized thiophene derivatives. These derivatives have been the subject of research due to their potential applications in pharmaceuticals and materials science. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for their chemical properties and potential applications .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Strecker and Bucherer-Bergs syntheses have been used to produce monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from corresponding ketones, leading to different stereoisomers . Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives rapidly, demonstrating the efficiency of this method . The Chan-Lam cross-coupling reaction has been utilized to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showing the versatility of functional group tolerance in these reactions . Additionally, a one-pot Gewald synthesis has been reported for the formation of 2-aminothiophenes with various aryl groups .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been analyzed using techniques such as NMR spectroscopy. The configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been determined by studying their NMR spectra . The infrared and 1H NMR spectra of imines derived from 3-amino-2-carbamoylthiophene indicate the presence of intramolecular hydrogen bonding, suggesting a chelate ring structure .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For example, 3-aminothiophenes can be transformed into thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones results in the formation of 2-carbamoyl-3-cycloalkylidenaminothiophenes . A three-component condensation involving 3-aminothiophene-2-carboxylic acid derivatives, aldehydes, and Meldrum’s acid has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines, indicating the photochemical reactivity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly depending on their functional groups and molecular conformations, which can be inferred from the synthesis and reaction conditions described in the studies .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
-
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
-
Synthesis of Zinc and Cadmium Carboxylate Complexes
-
Pharmaceutical Applications
- Some thiophene derivatives are used in pharmaceuticals. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Synthesis of Various Thiophene Derivatives
-
Research and Laboratory Use
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYKVHNZQCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566629 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylthiophene-2-carboxylic acid | |
CAS RN |
23968-18-5 | |
| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)












